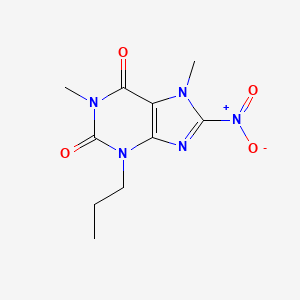
Bis(4-aminophenyl)methylenediisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-aminophenyl)methylenediisocyanate is an organic compound that belongs to the class of aromatic diisocyanates. It is characterized by the presence of two isocyanate groups attached to a methylene bridge, which is further connected to two 4-aminophenyl groups. This compound is of significant interest in the field of polymer chemistry due to its reactivity and ability to form polyurethanes and other polymeric materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-aminophenyl)methylenediisocyanate typically involves the reaction of 4,4’-methylenedianiline with phosgene. The reaction is carried out in an inert solvent such as toluene or chlorobenzene under controlled temperature conditions to ensure the formation of the desired diisocyanate product. The reaction can be represented as follows:
4,4’-Methylenedianiline+Phosgene→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with temperature and pressure control systems. The process involves the continuous feeding of 4,4’-methylenedianiline and phosgene into the reactor, where the reaction takes place. The product is then purified through distillation or crystallization to obtain the pure diisocyanate compound.
Chemical Reactions Analysis
Types of Reactions
Bis(4-aminophenyl)methylenediisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization Reactions: Forms polyurethanes when reacted with polyols.
Substitution Reactions: Reacts with amines to form ureas.
Common Reagents and Conditions
Alcohols: Reacts under mild conditions to form urethanes.
Polyols: Reacts under controlled temperature conditions to form polyurethanes.
Amines: Reacts at room temperature to form ureas.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Ureas: Formed from the reaction with amines.
Scientific Research Applications
Bis(4-aminophenyl)methylenediisocyanate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Polymer Chemistry: Used in the synthesis of polyurethanes and other polymeric materials.
Material Science: Employed in the development of high-performance coatings, adhesives, and sealants.
Biomedical Research: Investigated for its potential use in drug delivery systems and tissue engineering.
Industrial Applications: Utilized in the production of foams, elastomers, and composites.
Mechanism of Action
The mechanism of action of Bis(4-aminophenyl)methylenediisocyanate involves the reaction of its isocyanate groups with nucleophiles such as alcohols, amines, and water. The isocyanate groups are highly reactive and readily form covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets and pathways involved in these reactions are primarily based on the nucleophilic attack on the electrophilic carbon of the isocyanate group.
Comparison with Similar Compounds
Similar Compounds
Methylene diphenyl diisocyanate (MDI): Similar structure but lacks the amino groups.
Toluene diisocyanate (TDI): Contains toluene as the central moiety instead of methylene.
Hexamethylene diisocyanate (HDI): Aliphatic diisocyanate with a hexamethylene bridge.
Uniqueness
Bis(4-aminophenyl)methylenediisocyanate is unique due to the presence of amino groups on the phenyl rings, which enhances its reactivity and allows for the formation of a wide range of derivatives. This compound’s ability to form stable polyurethanes and its versatility in various applications make it distinct from other diisocyanates.
Properties
CAS No. |
143186-06-5 |
|---|---|
Molecular Formula |
C15H12N4O2 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
4-[(4-aminophenyl)-diisocyanatomethyl]aniline |
InChI |
InChI=1S/C15H12N4O2/c16-13-5-1-11(2-6-13)15(18-9-20,19-10-21)12-3-7-14(17)8-4-12/h1-8H,16-17H2 |
InChI Key |
VAYOACANMXIOJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(N=C=O)N=C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)



![4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile](/img/structure/B12544559.png)
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)


![2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline](/img/structure/B12544581.png)

![(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL](/img/structure/B12544592.png)


